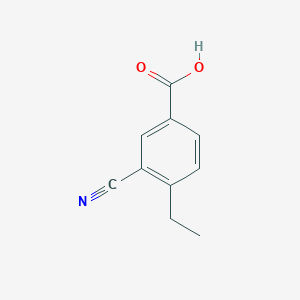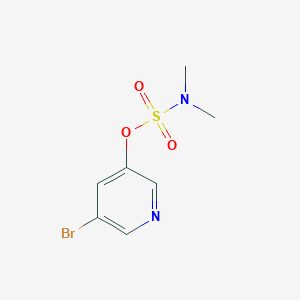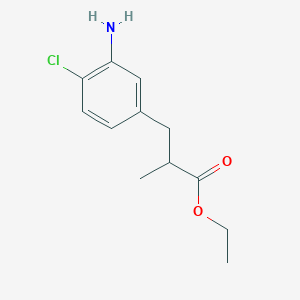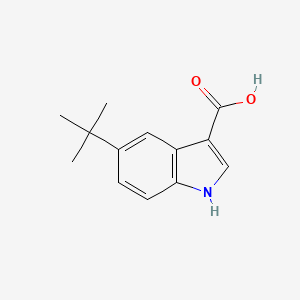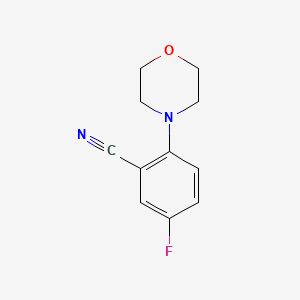
5-Fluoro-2-(morpholin-4-yl)benzonitrile
Vue d'ensemble
Description
5-Fluoro-2-(morpholin-4-yl)benzonitrile is a fluorinated aromatic nitrile compound characterized by the presence of a fluorine atom and a morpholine ring attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluorobenzonitrile and morpholine.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (e.g., 80-100°C).
Catalysts: A base such as potassium carbonate (K2CO3) or triethylamine (TEA) may be used to facilitate the reaction.
Industrial Production Methods: Large-scale production may involve continuous flow reactors or batch reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 5-fluoro-2-(morpholin-4-yl)benzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 5-fluoro-2-(morpholin-4-yl)benzylamine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium cyanide (NaCN) in an aqueous medium.
Major Products Formed:
Oxidation: 5-fluoro-2-(morpholin-4-yl)benzoic acid.
Reduction: 5-fluoro-2-(morpholin-4-yl)benzylamine.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-(morpholin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 5-Fluoro-2-(morpholin-4-yl)benzonitrile exerts its effects depends on its molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-(morpholin-4-yl)benzoic acid
5-Fluoro-2-(morpholin-4-yl)benzylamine
5-Fluoro-2-(morpholin-4-yl)benzaldehyde
Uniqueness: 5-Fluoro-2-(morpholin-4-yl)benzonitrile is unique due to its nitrile group, which offers different reactivity compared to its carboxylic acid, amine, and aldehyde counterparts
Propriétés
IUPAC Name |
5-fluoro-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGVYUXZCRDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


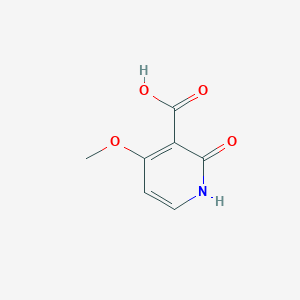

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)





